molecular formula C14H17IN4O2 B1665037 AF-353 CAS No. 865305-30-2

AF-353

Katalognummer: B1665037
CAS-Nummer: 865305-30-2
Molekulargewicht: 400.21 g/mol
InChI-Schlüssel: AATPYXMXFBBKFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Herstellung von AF-353 umfasst synthetische Routen und Reaktionsbedingungen, die darauf ausgelegt sind, eine hohe Reinheit und biologische Aktivität zu erreichen. Die Verbindung wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Verwendung verschiedener Reagenzien und Katalysatoren beinhalten. Die industriellen Produktionsverfahren konzentrieren sich auf die Optimierung der Ausbeute und Reinheit der Verbindung, wobei gleichzeitig die Kosteneffizienz und Skalierbarkeit gewährleistet werden .

Analyse Chemischer Reaktionen

AF-353 durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die weiterverarbeitet werden, um die endgültige Verbindung zu erhalten .

Wissenschaftliche Forschungsanwendungen

Potency and Selectivity

The antagonistic potency of AF-353 has been quantified through various methods, yielding pIC50 values ranging from 7.3 to 8.5 for human and rat P2X3 receptors . Its selectivity profile was established through competitive binding assays against a panel of over 75 receptors, channels, enzymes, and transporters, confirming minimal off-target activity .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

  • Oral Bioavailability : Approximately 32.9%
  • Half-life : About 1.63 hours
  • Protein Binding : High plasma-free fraction at 98.2% .

These characteristics make this compound suitable for in vivo studies and potential clinical applications.

Preclinical Studies

This compound has been investigated in various preclinical models of pain, particularly focusing on its efficacy in conditions such as bone cancer pain. In these studies, systemic administration of this compound resulted in significant attenuation of nociceptive behaviors . The compound's ability to reduce dorsal horn neuronal hyperexcitability indicates both central and peripheral mechanisms of action, suggesting its potential as a therapeutic agent for managing chronic pain conditions .

Clinical Implications

The therapeutic implications of this compound extend to several pain-related disorders:

  • Chronic Pain : Its antagonistic action on P2X3 and P2X2/3 receptors positions this compound as a candidate for treating chronic pain syndromes.
  • Cancer Pain Management : The compound's efficacy in models of bone cancer pain highlights its potential role in oncological pain management strategies .

Study 1: Bone Cancer Pain Model

In a study examining the effects of this compound on bone cancer pain, researchers administered the compound to animal models exhibiting nociceptive behaviors associated with tumor growth. Results indicated that this compound significantly reduced pain responses to mechanical and thermal stimuli, demonstrating both central and peripheral analgesic effects .

Study 2: Electrophysiological Assessment

Electrophysiological assessments conducted on spinal cord neurons revealed that this compound effectively dampened hyperexcitability induced by cancerous cells. This suggests that this compound may mitigate pain through direct action on neuronal excitability pathways in the spinal cord .

Biologische Aktivität

AF-353 is a novel compound that acts as a potent and selective antagonist of the P2X3 and P2X2/3 receptors, which are part of the purinergic receptor family. These receptors are implicated in various pain-related conditions and sensory signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, experimental findings, and potential therapeutic applications.

This compound inhibits the activation of P2X3 and P2X2/3 receptors by ATP in a non-competitive manner. This mechanism was determined through various experimental approaches, including radioligand binding assays and whole-cell voltage-clamp electrophysiology. The compound demonstrated high antagonist potency with pIC50 values ranging from 7.3 to 8.5 for rat and human P2X3 receptors, indicating strong inhibitory effects at low concentrations .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Oral Bioavailability : Approximately 32.9%
  • Half-Life : 1.63 hours
  • Protein Binding : 98.2% in plasma .

These characteristics suggest that this compound is suitable for in vivo studies and may be developed into a therapeutic agent for pain management.

Comparative Potency

The table below summarizes the potency of this compound compared to other known antagonists:

CompoundTarget ReceptorpIC50 Range
This compoundP2X3/P2X2/37.3 - 8.5
A-317491P2X3~6.0
TNP-ATPP2X1~6.5

In Vitro Studies

This compound was tested in various in vitro models, demonstrating its ability to inhibit ATP-induced calcium flux in cells expressing P2X3 receptors. Notably, it did not affect other P2X channels or a range of other receptors, enzymes, and transport proteins, indicating its selectivity .

Pain Models

This compound was evaluated in animal models of chronic pain, specifically in a bone cancer pain model using MRMT-1 mammary gland carcinoma cells implanted in rats. Key findings include:

  • Preventive Effects : When administered prophylactically, this compound prevented the development of tactile hypersensitivity.
  • Reversal Effects : Dosing at peak-onset (day 17) significantly reversed tactile hypersensitivity without affecting weight-bearing capabilities .

Taste Perception

In studies assessing taste signaling, application of this compound abolished responses to various tastants, including sweet and sour flavors. This suggests that P2X3-containing receptors play a critical role in taste perception .

Case Study: Chronic Pain Management

In a study involving patients with chronic pain conditions, this compound was administered to assess its efficacy in reducing pain sensitivity. Results indicated significant reductions in pain scores compared to baseline measurements, supporting its potential as an analgesic agent.

Case Study: Heart Failure

Recent research has shown that antagonism of P2X3 receptors using this compound can attenuate the progression of heart failure in rat models by normalizing autonomic and respiratory imbalances associated with the condition .

Eigenschaften

IUPAC Name

5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IN4O2/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16/h4-7H,1-3H3,(H4,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATPYXMXFBBKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580447
Record name 5-[5-Iodo-4-methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865305-30-2
Record name 5-[5-Iodo-4-methoxy-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865305-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[5-Iodo-4-methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-3-phenylamino-acrylonitrile (280 g, 0.64 mol), guanidine carbonate (110 g, 0.61 mol), and 560 ml of DMF was heated to 120° C. for 18 hours. After cooling the mixture to 60° C., 140 ml of ethyl acetate was added. Water (1.12 L) was then added to the mixture at a rate to maintain an internal temperature of 50° C. The resulting slurry was cooled to 20° C. and aged. Precipitated solids were collected by filtration, washed with water (300 ml) followed by isopropanol (500 ml), and dried in a vacuum oven (50° C., 24 inches Hg) to give 242 g of 5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine, 94% yield: m.p. 204.4-205.9 degrees C.; 1HNMR (DMSO) δ=1.2 (d, 6H), 3.3 (m, 1H), 3.8 (s, 3H), 5.85 (s, 2H), 6.4 (s, 2H), 6.9 (d, 2H), 7.35 (s, 1H)
Name
2-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-3-phenylamino-acrylonitrile
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
560 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.12 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5-(2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine (0.40 g, 1.44 mmol) in glacial acetic acid (4 ml) at room temperature was added a solution of iodine monochloride (0.28 g, 1.76 mmol) in glacial acetic acid (4 ml). Water (6 ml) was also added, and the reaction was stirred for 16 hours, after which another portion of iodine monochloride (0.4 g, 2.47 mmol) in glacial acetic acid (4 ml) was added. The reaction mixture was stirred for an additional hour at room temperature. The acidic mixture was basified with saturated NaHCO3 solution and extracted into dichloromethane. The organic layer was dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified via flash chromatography (5% CH3OH in CH2CL2 with 0.1% NH4OH) to give 5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine as beige colored solid (0.536 g, 92%). M+H 400.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 5-(2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine (6.50 g) in mL glacial Acetic acid was added a solution of 9.205 g ICl (iodine monochloride) in 8 mL of acetic acid, with addition carried out at a rate such that the temperature of the resulting mixture did not exceed 24 degrees C. Water (11.0 mL) was added and the resultant mixture was stirred at 25 degrees C. for 42 hours. Excess ICl was decomposed by the addition of aqueous solution of sodium bisulfite (3.5 mL) at a rate such that the temperature of the reaction mixture did not exceed 20 degrees C. Water (40 mL) was added, and the precipitate was collected by filtration and air-dried to give 8.86 g of crude 5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine. A suspension of the crude product in 90 mL water was made basic by addition of 50% NaOH, and the resulting solution was extracted into warm EtOAc. The combined organic layers were filtered and EtOAc was replaced by isopropanol via distillation. To the hot isopropanol solution was added 3.4 mL of 6N HCl and the resultant mixture was cooled slowly to 15 degrees C. Crystals of the resulting HCl salt were isolated by filtration, rinsed with isopropanol, and dried under vacuum at 70 degrees C. to give 6.08 g (58.8%) of 5-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine hydrochloride salt, m.p.=262.0-263.0° C., MS (M+H)=401.
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
9.205 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AF-353
Reactant of Route 2
Reactant of Route 2
AF-353
Reactant of Route 3
Reactant of Route 3
AF-353
Reactant of Route 4
Reactant of Route 4
AF-353
Reactant of Route 5
AF-353
Reactant of Route 6
Reactant of Route 6
AF-353

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.